Cas no 2059927-67-0 (6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one)

6-Bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one is a brominated spirocyclic oxindole derivative with a fused oxolane ring. This compound is of interest in synthetic organic chemistry due to its rigid spirocyclic framework, which serves as a valuable scaffold for the development of pharmacologically active molecules. The bromine substituent enhances its reactivity, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. Its structural features make it a potential intermediate in the synthesis of heterocyclic compounds, particularly those targeting central nervous system (CNS) disorders. The oxolane ring contributes to conformational stability, while the oxindole core offers versatility in medicinal chemistry applications. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one structure
2059927-67-0 structure
Product name:6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one
CAS No:2059927-67-0
MF:C11H10BrNO2
MW:268.106602191925
MDL:MFCD30500236
CID:5221768

6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one Chemical and Physical Properties

Names and Identifiers

    • Spiro[furan-3(2H),3'-[3H]indol]-2'(1'H)-one, 6'-bromo-4,5-dihydro-
    • 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one
    • MDL: MFCD30500236
    • Inchi: 1S/C11H10BrNO2/c12-7-1-2-8-9(5-7)13-10(14)11(8)3-4-15-6-11/h1-2,5H,3-4,6H2,(H,13,14)
    • InChI Key: UCQQJTSGTILPTK-UHFFFAOYSA-N
    • SMILES: O1CCC2(C3=C(NC2=O)C=C(Br)C=C3)C1

6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-339275-1g
6-bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one
2059927-67-0 95%
1g
$0.0 2023-09-03
Enamine
EN300-339275-1.0g
6-bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one
2059927-67-0 95%
1.0g
$0.0 2023-02-23

Additional information on 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one

Comprehensive Overview of 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one (CAS No. 2059927-67-0): Properties, Applications, and Research Insights

The compound 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one (CAS No. 2059927-67-0) is a spirocyclic indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the spiroindole core and oxolane ring, make it a valuable scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

One of the most searched questions regarding this compound is "What is the synthetic route for 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one?" The synthesis typically involves bromination of the parent spiroindole structure followed by oxidative cyclization to form the oxolane-2-one moiety. Recent advances in green chemistry have led to more efficient catalytic methods for its preparation, addressing another common query: "How to improve the yield of 6-bromo-1,2-dihydrospiroindole derivatives?"

The 6-bromo substitution pattern is particularly interesting to medicinal chemists, as evidenced by searches for "biological activity of brominated spiroindoles." This modification enhances the compound's ability to participate in halogen bonding interactions with biological targets, potentially improving binding affinity and selectivity. Computational studies of its molecular interactions are frequently discussed in forums investigating "spirocyclic compounds as drug candidates."

In material science applications, researchers examining "spiroindole-based organic semiconductors" have noted that the 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one structure offers interesting electronic properties. Its rigid spiro architecture contributes to good thermal stability, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. This dual functionality addresses another popular search topic: "versatile intermediates for organic electronics."

Analytical characterization of this compound often focuses on its distinctive spectral features. Common laboratory questions include "NMR peaks for 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one" and "mass spectrometry fragmentation pattern of spiroindole derivatives." The bromine isotope pattern in mass spectra serves as a useful diagnostic feature, while the spiro junction creates characteristic splitting patterns in proton NMR spectra.

Recent patent literature reveals growing interest in this chemical entity, particularly in applications related to "small molecule modulators of protein-protein interactions." The constrained geometry of the spiroindole-oxolane system makes it an attractive scaffold for disrupting biological interfaces that are typically challenging to target with conventional flat aromatic systems.

For researchers investigating "spirocyclic compound stability," studies have shown that 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one demonstrates excellent shelf life when stored under anhydrous conditions. The lactone moiety in the oxolane-2-one ring provides additional stability compared to simpler indole derivatives, addressing another frequently asked question about "handling and storage of sensitive heterocycles."

The compound's role in asymmetric synthesis has also become a hot topic, with many searches for "chiral resolution of spiroindoles" and "enantioselective transformations of brominated heterocycles." The rigid spiro structure induces significant stereochemical bias, making it a valuable template for developing new catalytic asymmetric methods.

In the context of green chemistry initiatives, researchers are exploring "solvent-free reactions of 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one" and "catalytic C-H functionalization of spirocyclic compounds." These approaches align with current trends toward more sustainable synthetic methodologies while maintaining the structural complexity required for advanced applications.

From a drug discovery perspective, the most compelling searches relate to "spiroindoles in clinical trials" and "bioisosteres for planar aromatic systems." While 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one itself may not be a drug candidate, its structural features are being incorporated into various lead optimization programs, particularly for targets requiring three-dimensional molecular recognition.

The compound's physicochemical properties are another area of intense interest, with researchers frequently querying "logP of brominated spiroindoles" and "solubility of spirocyclic lactones." These parameters are crucial for both pharmaceutical and materials applications, influencing decisions about formulation strategies and device fabrication methods.

Emerging applications in supramolecular chemistry have led to investigations of "6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one as a building block for molecular machines." The compound's ability to participate in both halogen bonding and hydrogen bonding interactions, combined with its conformational rigidity, makes it an interesting candidate for designing functional molecular assemblies.

For synthetic chemists, troubleshooting queries like "common impurities in 6-bromo-1,2-dihydrospiroindole synthesis" and "purification methods for spirocyclic compounds" reflect the practical challenges of working with this class of molecules. Advanced purification techniques such as preparative HPLC and crystallization optimization are often required to obtain material of sufficient purity for downstream applications.

The future research directions for 6-bromo-1,2-dihydrospiroindole-3,3'-oxolane-2-one appear promising, with growing interest in its potential for "targeted protein degradation" and "covalent inhibitor design." The bromine atom offers opportunities for further derivatization through modern click chemistry approaches, while the spiro scaffold provides a versatile platform for probing three-dimensional chemical space in drug discovery.

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